molecular formula C18H18N2 B8317328 (8-Methyl-2-o-tolylquinolin-3-yl)methanamine

(8-Methyl-2-o-tolylquinolin-3-yl)methanamine

Cat. No. B8317328
M. Wt: 262.3 g/mol
InChI Key: DKMMHGLAOOVMES-UHFFFAOYSA-N
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Patent
US08193199B2

Procedure details

Prepared according to Procedure D using 3-(chloromethyl)-8-methyl-2-o-tolyl-quinoline (667 mg, 2.4 mmol) in DMSO (10 mL) was added NaN3 (500 mg, 3 eq). After purification, (8-methyl-2-o-tolylquinolin-3-yl)methanamine was obtained as pale yellow oil.
Name
3-(chloromethyl)-8-methyl-2-o-tolyl-quinoline
Quantity
667 mg
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:4]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[CH3:20])=[N:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][C:7]=2[CH3:13].[N-:21]=[N+]=[N-].[Na+]>CS(C)=O>[CH3:13][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[C:4]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH3:20])[C:3]([CH2:2][NH2:21])=[CH:12]2 |f:1.2|

Inputs

Step One
Name
3-(chloromethyl)-8-methyl-2-o-tolyl-quinoline
Quantity
667 mg
Type
reactant
Smiles
ClCC=1C(=NC2=C(C=CC=C2C1)C)C1=C(C=CC=C1)C
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
After purification

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=C2C=C(C(=NC12)C1=C(C=CC=C1)C)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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